molecular formula C10H11NO2 B12543362 3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one

3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B12543362
M. Wt: 177.20 g/mol
InChI Key: LGMAYGBRHZXXJX-FNORWQNLSA-N
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Description

3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C10H11NO2. It is a derivative of chalcone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a pyridine ring attached to a propenone moiety, with an ethoxy group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one typically involves the condensation of 3-ethoxypyridine-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: A chalcone derivative with similar structural features but different substituents.

    3-(4-Methoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Another chalcone derivative with a methoxy group instead of an ethoxy group.

Uniqueness

3-Ethoxy-1-(pyridin-3-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(E)-3-ethoxy-1-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C10H11NO2/c1-2-13-7-5-10(12)9-4-3-6-11-8-9/h3-8H,2H2,1H3/b7-5+

InChI Key

LGMAYGBRHZXXJX-FNORWQNLSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CN=CC=C1

Canonical SMILES

CCOC=CC(=O)C1=CN=CC=C1

Origin of Product

United States

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